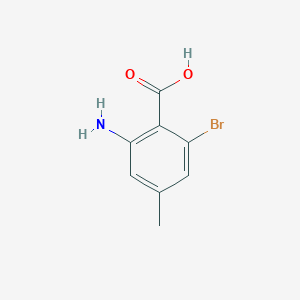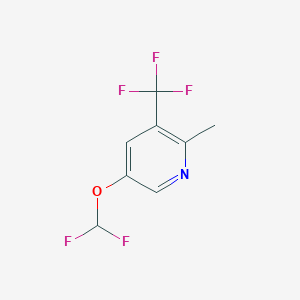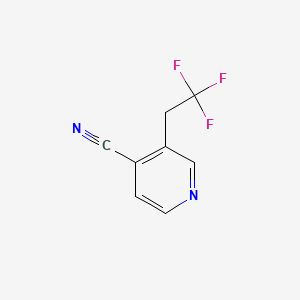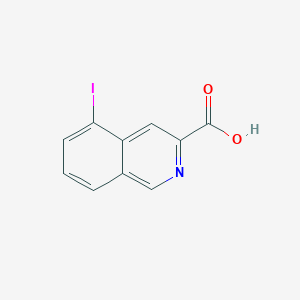
5-Iodoisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodoisoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of an iodine atom at the 5-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-azido-3-arylacrylates with α-diazocarbonyl compounds and triphenylphosphine, followed by a series of reactions including Wolff rearrangement, aza-Wittig reaction, and electrocyclic ring closure . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, leading to isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, providing high yields and purity .
化学反応の分析
Types of Reactions: 5-Iodoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 5-position .
科学的研究の応用
5-Iodoisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: Research has shown that derivatives of this compound exhibit antibacterial and neuroprotective properties
作用機序
The mechanism of action of 5-Iodoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the enzyme SARM1, which is involved in the NAD degradation pathway. This inhibition helps prevent axonal degeneration and has potential therapeutic applications in neuroprotection .
類似化合物との比較
Isoquinoline-3-carboxylic acid: Lacks the iodine atom at the 5-position.
5-Bromoisoquinoline-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
Quinoline-3-carboxylic acid: Contains a quinoline ring instead of an isoquinoline ring.
Uniqueness: The presence of the iodine atom at the 5-position in 5-Iodoisoquinoline-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions.
特性
分子式 |
C10H6INO2 |
|---|---|
分子量 |
299.06 g/mol |
IUPAC名 |
5-iodoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,(H,13,14) |
InChIキー |
HTYJYJIVNKQGSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(C=C2C(=C1)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


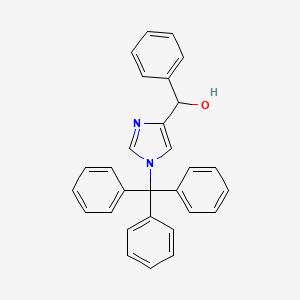
![1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13677130.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)
![2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13677157.png)
![6-Bromo-2-(chloromethyl)benzo[b]thiophene](/img/structure/B13677159.png)
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)
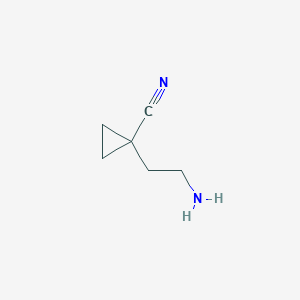

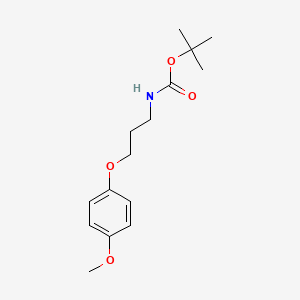
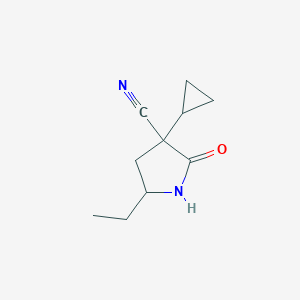
![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677187.png)
